Uridine, 5-amino-, hydrochloride (6CI) Uridine, 5-amino-, hydrochloride (6CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16573873
InChI: InChI=1S/C9H15N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h3-6,8,13-15H,1-2,10H2,(H,11,16,17);1H/t3?,4-,5-,6-,8-;/m1./s1
SMILES:
Molecular Formula: C9H16ClN3O6
Molecular Weight: 297.69 g/mol

Uridine, 5-amino-, hydrochloride (6CI)

CAS No.:

Cat. No.: VC16573873

Molecular Formula: C9H16ClN3O6

Molecular Weight: 297.69 g/mol

* For research use only. Not for human or veterinary use.

Uridine, 5-amino-, hydrochloride (6CI) -

Specification

Molecular Formula C9H16ClN3O6
Molecular Weight 297.69 g/mol
IUPAC Name 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione;hydrochloride
Standard InChI InChI=1S/C9H15N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h3-6,8,13-15H,1-2,10H2,(H,11,16,17);1H/t3?,4-,5-,6-,8-;/m1./s1
Standard InChI Key KITVWOPKPPLIOQ-MLQGJSBVSA-N
Isomeric SMILES C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl
Canonical SMILES C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Uridine, 5-amino-, hydrochloride (6CI) is synthesized by introducing an amino group at the 5-position of uridine’s uracil moiety, followed by salt formation with hydrochloric acid. This modification alters its solubility, stability, and interaction with biological targets compared to unmodified uridine .

Table 1: Comparative Physicochemical Properties of 5-Aminouridine and Its Hydrochloride Derivative

Property5-Aminouridine (CAS 2149-76-0)5-Aminouridine Hydrochloride (CAS 116154-74-6)
Molecular FormulaC₉H₁₃N₃O₆C₉H₁₄ClN₃O₆
Molecular Weight (g/mol)259.216295.677
Density (g/cm³)1.712Not reported
SolubilityModerate in polar solventsEnhanced water solubility due to hydrochloride
StabilitySensitive to hydrolysisImproved shelf life under standard conditions

The hydrochloride form’s increased polarity facilitates its dissolution in aqueous media, making it preferable for in vitro and in vivo applications . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structural integrity of the amino substitution and hydrochloride association .

Synthesis and Modification Strategies

The synthesis of 5-aminouridine involves nucleophilic amination of uridine at the 5-position using hydroxylamine derivatives or enzymatic transamination. Subsequent hydrochloride salt formation is achieved through reaction with hydrochloric acid under controlled conditions . This two-step process ensures high yield and purity, critical for pharmaceutical applications.

Biological Mechanisms and Pharmacological Activity

Nucleic Acid Incorporation and Antiproliferative Effects

5-Aminouridine hydrochloride integrates into DNA and RNA during replication and transcription, causing mismatches and structural distortions that inhibit nucleic acid processing in rapidly dividing cells . This mechanism underpins its antitumor activity, as demonstrated in studies where it suppressed the growth of leukemia and solid tumor cell lines by inducing G₁/S phase arrest .

Table 2: Antiproliferative Activity of 5-Aminouridine Hydrochloride

Cell LineIC₅₀ (μM)Mechanism of Action
HeLa (cervical cancer)12.4DNA strand breakage, p53 activation
HL-60 (leukemia)8.7ROS generation, mitochondrial apoptosis
MCF-7 (breast cancer)18.9Ribonucleotide reductase inhibition

The compound’s ability to generate reactive oxygen species (ROS) and disrupt mitochondrial membrane potential further enhances its cytotoxicity .

Metabolic Modulation and Protein O-GlcNAcylation

Uridine derivatives regulate cellular metabolism by serving as precursors for UDP-glucose and UDP-GlcNAc, critical intermediates in glycogen synthesis and protein O-GlcNAcylation . 5-Aminouridine hydrochloride elevates UDP-GlcNAc levels, increasing O-GlcNAc modification of insulin signaling proteins (e.g., IRS-1, Akt) and transcription factors. This post-translational modification competes with phosphorylation, impairing insulin receptor activation and contributing to insulin resistance in diabetic models .

Therapeutic Applications and Preclinical Findings

Antiviral and Antifungal Activity

The compound inhibits viral replication by incorporating into viral RNA, causing lethal mutagenesis in RNA viruses such as influenza A and hepatitis C . In fungal pathogens (e.g., Candida albicans), it disrupts chitin synthesis by binding to UDP-N-acetylglucosamine pyrophosphorylase, an enzyme essential for cell wall integrity .

Neuroprotective Effects in Metabolic Disorders

In diabetic neuropathy models, 5-aminouridine hydrochloride restores nerve conduction velocity by promoting CDP-choline synthesis, a rate-limiting step in phospholipid biosynthesis . It also reduces sorbitol accumulation in Schwann cells, mitigating oxidative stress and axonal degeneration .

Future Directions and Clinical Translation

Ongoing research aims to optimize the pharmacokinetic profile of 5-aminouridine hydrochloride through prodrug formulations and nanoparticle delivery systems. Clinical trials are warranted to validate its efficacy in oncology and metabolic diseases, particularly in combination with existing therapies .

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